molecular formula C19H20N2O2 B3821448 1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B3821448
M. Wt: 308.4 g/mol
InChI Key: SSLNFDGKAGXRFX-UHFFFAOYSA-N
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Description

The compound “1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline” is likely to be a derivative of beta-carboline, which is a type of indole alkaloid . The 2,4-dimethoxyphenyl group attached to it suggests that it has undergone substitution at the 1-position of the beta-carboline structure .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the beta-carboline core, followed by substitution with the 2,4-dimethoxyphenyl group. The beta-carboline core can be synthesized through Pictet-Spengler reaction . The 2,4-dimethoxyphenyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a beta-carboline core, which is a tricyclic structure consisting of two benzene rings fused to a pyridine ring . The 2,4-dimethoxyphenyl group would be attached to one of the carbon atoms of the beta-carboline core .


Chemical Reactions Analysis

As an indole alkaloid, this compound could potentially undergo a variety of chemical reactions. The presence of the 2,4-dimethoxyphenyl group might influence the reactivity of the compound, potentially activating or deactivating certain positions on the beta-carboline core towards electrophilic or nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a beta-carboline derivative, it is likely to be a solid at room temperature . The presence of the 2,4-dimethoxyphenyl group could potentially influence its solubility and other physical properties .

Future Directions

The study of beta-carboline derivatives is an active area of research due to their potential biological activity . Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-22-12-7-8-15(17(11-12)23-2)18-19-14(9-10-20-18)13-5-3-4-6-16(13)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLNFDGKAGXRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
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1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
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1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
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1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 6
1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

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